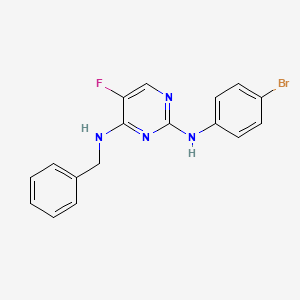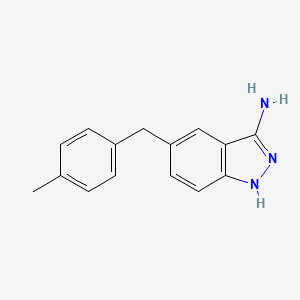
3,5-Dimethyl-4-(pentyloxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-(pentyloxy)benzoyl chloride is an organic compound with the molecular formula C14H19ClO2. It is a derivative of benzoyl chloride, featuring a pentyloxy group and two methyl groups attached to the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(pentyloxy)benzoyl chloride typically involves the reaction of 3,5-dimethyl-4-hydroxybenzoic acid with pentyloxy chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the use of thionyl chloride (SOCl2) as a chlorinating agent, which reacts with 3,5-dimethyl-4-hydroxybenzoic acid to form the benzoyl chloride derivative. This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(pentyloxy)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 3,5-dimethyl-4-(pentyloxy)benzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting the benzoyl chloride to the corresponding alcohol.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3,5-Dimethyl-4-(pentyloxy)benzoic acid: Formed by hydrolysis.
3,5-Dimethyl-4-(pentyloxy)benzyl alcohol: Formed by reduction.
Scientific Research Applications
3,5-Dimethyl-4-(pentyloxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(pentyloxy)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoyl chloride: Lacks the pentyloxy group, making it less hydrophobic.
4-Pentyloxybenzoyl chloride: Lacks the methyl groups, affecting its steric and electronic properties.
3,5-Dimethoxybenzoyl chloride: Contains methoxy groups instead of pentyloxy, altering its reactivity and solubility.
Uniqueness
3,5-Dimethyl-4-(pentyloxy)benzoyl chloride is unique due to the presence of both the pentyloxy group and the methyl groups on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3,5-dimethyl-4-pentoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-4-5-6-7-17-13-10(2)8-12(14(15)16)9-11(13)3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGSAUGKFIPSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1C)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
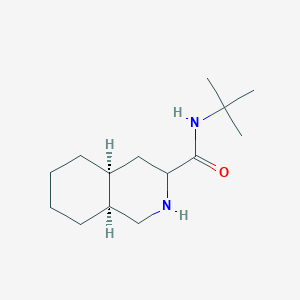
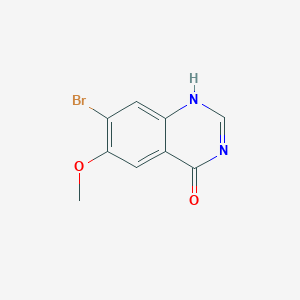
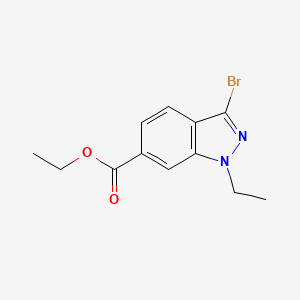
![4-aMino-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8075905.png)
![(4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B8075906.png)

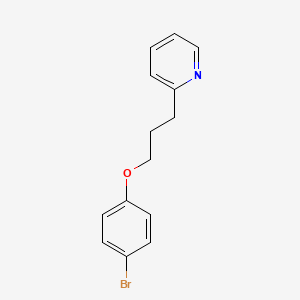
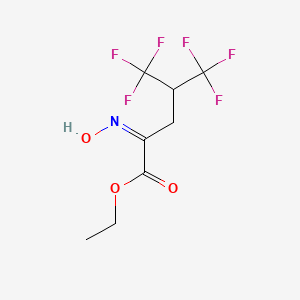
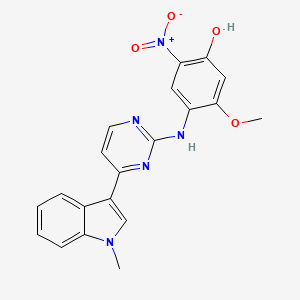
![Tert-butyl 4'-methylspiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B8075931.png)
